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Compound of Interest

3-CYANO-5-FLUOROBENZENE-

Compound Name:
1-SULFONAMIDE

CAS No.: 1261644-44-3

Cat. No.: B3003319

Get Quote

Executive Summary

3-Cyano-5-fluorobenzene-1-sulfonamide (CAS: 1261644-44-3) represents a "metabolically
privileged" scaffold in medicinal chemistry. This guide provides a technical comparison of this
compound against its mono-substituted and unsubstituted analogs.

Key Finding: The specific 3,5-disubstitution pattern confers superior metabolic stability
compared to mono-substituted analogs by blocking primary sites of CYP450-mediated
hydroxylation, while the electron-withdrawing nature of the cyano and fluoro groups
significantly modulates the pKa of the sulfonamide nitrogen, enhancing target engagement in
metalloenzymes (e.g., Carbonic Anhydrases).

Chemical Structure & Physicochemical Profile[1][2]
[31[4][5][6][7]
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The stability and reactivity of the target compound are dictated by the electronic interplay
between the sulfonamide moiety and the 3-cyano, 5-fluoro substituents.

Table 1: Physicochemical Comparison of Target vs.
Analogs

Values are predicted based on structure-activity relationship (SAR) consensus for
benzenesulfonamides.

Target Analog A Analog B Analog C
Property
Compound (Reference) (Fluoro-only) (Cyano-only)
3-CN-5-F-Ph- 3-CN-Ph-
Structure Ph-SO2NH:2 3-F-Ph-SO2NH:2
SO2NH:2 SO2NH:2
] Highly Electron Moderately Electron
Electronic State o Neutral o o
Deficient Deficient Deficient
Predicted pKa ~9.0-9.2 ~10.1 ~9.5 ~9.3
LogP .
. o ~0.6 (Balanced) ~0.9 ~1.1 (High) ~0.3 (Low)
(Lipophilicity)
Metabolic Low (Blocked High (Para- Medium (Para- .
ow
Liability sites) oxidation) oxidation)

Scientific Insight: The -CN and -F groups are strong Electron Withdrawing Groups (EWGS).
Their meta-positioning relative to the sulfonamide group lowers the pKa of the sulfonamide -
NH:z, increasing the fraction of ionized species at physiological pH. This often correlates with
improved potency in metalloenzyme inhibition but requires careful monitoring of plasma protein
binding.

Stability Analysis
Chemical Stability (Hydrolytic)

Sulfonamides are generally resistant to hydrolysis under neutral conditions. However, the
presence of the nitrile (-CN) group introduces a secondary stability consideration.
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» Acidic Conditions (pH < 2): The sulfonamide bond remains stable. The nitrile group is
susceptible to slow hydrolysis to the amide (CONHz) and subsequently the carboxylic acid
(COOH) only under forcing conditions (e.g., refluxing HCI).

e Basic Conditions (pH > 10): The sulfonamide nitrogen deprotonates (forming the anion),
which stabilizes the molecule against nucleophilic attack. The nitrile is generally stable at
ambient temperature but may hydrolyze at elevated temperatures.

Ranking: Analog B (Fluoro) > Target > Analog C (Cyano) (Note: The Target is sufficiently stable
for standard formulation and storage but requires protection from extreme acid/heat
combinations to preserve the nitrile).

Metabolic Stability (Microsomal)

This is the primary advantage of the 3-cyano-5-fluoro scaffold.

e Mechanism: Phase | metabolism of benzenesulfonamides typically involves hydroxylation at
the electron-rich para or ortho positions relative to the sulfonamide.

e The "Fluorine Effect": The C-F bond is metabolically inert. Placing a fluorine at the 5-position
blocks a potential site of metabolism.[1]

e The "Cyano Effect": The cyano group strongly deactivates the aromatic ring, making it a poor
substrate for oxidative enzymes (CYP450) that prefer electron-rich rings.
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Figure 1: Metabolic stability logic. The target compound resists CYP450 oxidation due to
electronic deactivation and steric blocking.

Experimental Protocols

To validate the stability profile of 3-cyano-5-fluorobenzene-1-sulfonamide, the following
standardized protocols should be employed.

Protocol A: Forced Degradation Study (Hydrolytic
Stress)

Objective: Determine the vulnerability of the nitrile and sulfonamide groups to hydrolysis.
e Preparation: Prepare a 1 mM stock solution of the test compound in Acetonitrile.
» Conditions:

o Acid Stress: Dilute to 100 uM in 1N HCI. Incubate at 60°C.

o Base Stress:[2] Dilute to 100 uM in 1N NaOH. Incubate at 60°C.

o Oxidative Stress: Dilute to 100 pM in 3% H20:. Incubate at RT.

o Sampling: Aliquot samples at T=0, 4h, 24h, and 48h. Neutralize acid/base samples
immediately.

e Analysis: Analyze via HPLC-UV/MS.
o Success Criteria: >95% parent compound remaining at 24h indicates high stability.

o Watchlist: Monitor for M+18 peak (Amide formation from Nitrile hydrolysis).

Protocol B: Microsomal Stability Assay

Objective: Compare intrinsic clearance (CLint) against analogs.
e System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

e Reaction:
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o Pre-incubate microsomes with test compound (1 uM) in phosphate buffer (pH 7.4) for 5
min at 37°C.

o Initiate reaction with NADPH-generating system (1 mM NADPH final).
e Timepoints: 0, 5, 15, 30, 60 min.

« Termination: Quench with ice-cold Acetonitrile containing internal standard (e.qg.,
Tolbutamide).

¢ Calculation: Plot In(% remaining) vs. time. The slope (

) determines half-life (

).
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Figure 2: Step-by-step workflow for the microsomal stability assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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